REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:7]=[N:6][N:5]=[C:4]1[CH2:8]O)[CH3:2].S(Cl)([Cl:12])=O>>[ClH:12].[Cl:12][CH2:8][C:4]1[N:3]([CH2:1][CH3:2])[CH:7]=[N:6][N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=NN=C1)CO
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the residue was added ethyl acetate and ethanol
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=NN=CN1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |